molecular formula C24H47NO5 B12752670 Octadecadienoic acid, triethanolamine salt CAS No. 68938-98-7

Octadecadienoic acid, triethanolamine salt

Cat. No.: B12752670
CAS No.: 68938-98-7
M. Wt: 429.6 g/mol
InChI Key: FWQVMDXVPYRCCJ-OHAASFOQSA-N
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Description

Octadecadienoic acid, triethanolamine salt is a compound formed by the reaction of octadecadienoic acid with triethanolamine. Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated omega-6 fatty acid. Triethanolamine is an organic compound that functions as both a tertiary amine and a triol. The combination of these two compounds results in a salt that has various applications in different fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of octadecadienoic acid, triethanolamine salt typically involves the neutralization of octadecadienoic acid with triethanolamine. The reaction is carried out in a solvent such as ethanol or water, and the mixture is stirred at a controlled temperature until the reaction is complete. The resulting product is then purified through processes such as filtration and drying.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Octadecadienoic acid, triethanolamine salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form peroxides and other oxidation products.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The triethanolamine moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield saturated fatty acid derivatives.

Scientific Research Applications

Octadecadienoic acid, triethanolamine salt has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.

    Biology: The compound is studied for its role in cell membrane structure and function.

    Industry: The compound is used in the production of cosmetics, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of octadecadienoic acid, triethanolamine salt involves its interaction with cell membranes and enzymes. The compound can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it can act as a signaling molecule, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Linoleic Acid: A polyunsaturated omega-6 fatty acid with similar chemical properties.

    Triethanolamine: An organic compound used in various industrial and pharmaceutical applications.

    Trolamine Salicylate: A salt formed between triethanolamine and salicylic acid, used as a topical analgesic.

Uniqueness

Octadecadienoic acid, triethanolamine salt is unique due to its combined properties of both linoleic acid and triethanolamine. This combination allows it to function as both a surfactant and a bioactive molecule, making it versatile for various applications in research and industry.

Properties

CAS No.

68938-98-7

Molecular Formula

C24H47NO5

Molecular Weight

429.6 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;(2E,4E)-octadeca-2,4-dienoic acid

InChI

InChI=1S/C18H32O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h14-17H,2-13H2,1H3,(H,19,20);8-10H,1-6H2/b15-14+,17-16+;

InChI Key

FWQVMDXVPYRCCJ-OHAASFOQSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C=C/C(=O)O.C(CO)N(CCO)CCO

Canonical SMILES

CCCCCCCCCCCCCC=CC=CC(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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